

Spectroscopic Profile of 2-(Pyrrolidin-1-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)acetic acid

Cat. No.: B1297299

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Pyrrolidin-1-yl)acetic acid** (CAS No: 37386-15-5), a key building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data

The structural integrity and purity of **2-(Pyrrolidin-1-yl)acetic acid** can be ascertained through a combination of spectroscopic techniques. The key data points are summarized below.

Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₆ H ₁₁ NO ₂
Molecular Weight	129.16 g/mol
Ionization Mode	Electrospray Ionization (ESI)
Observed Ion	[M+H] ⁺
Calculated Mass	129.1
Measured Mass	130.1

Note: The measured mass reflects the protonated molecule.

Due to the limited availability of public domain experimental spectra, typical and predicted data for NMR and IR are presented.

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.4	s	2H	-CH ₂ - (acetic acid moiety)
~2.7	t	4H	-N-CH ₂ - (pyrrolidine ring)
~1.8	m	4H	-CH ₂ -CH ₂ - (pyrrolidine ring)
~11-13	br s	1H	-COOH

Solvent: CDCl₃ or D₂O. Chemical shifts are approximate and can vary based on experimental conditions.

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~175	C=O (carboxylic acid)
~60	-CH ₂ - (acetic acid moiety)
~54	-N-CH ₂ - (pyrrolidine ring)
~24	-CH ₂ -CH ₂ - (pyrrolidine ring)

Solvent: CDCl₃ or D₂O. Chemical shifts are approximate and can vary based on experimental conditions.

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Description of Vibration
2500-3300	O-H stretch (broad, characteristic of carboxylic acid)
2960-2850	C-H stretch (aliphatic)
~1710	C=O stretch (carboxylic acid dimer)
~1640	O-H bend (in-plane)
~1400	C-H bend
~1250	C-O stretch
~920	O-H bend (out-of-plane, broad)

Sample phase: KBr pellet or ATR.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of 2-(Pyrrolidin-1-yl)acetic acid

A common synthetic route involves the reaction of pyrrolidine with a haloacetic acid derivative, followed by hydrolysis. A typical procedure is as follows:

- Reaction: Ethyl bromoacetate is added dropwise to a solution of pyrrolidine in a suitable solvent (e.g., ethanol) at room temperature. The reaction mixture is stirred for several hours.
- Hydrolysis: The resulting ethyl 2-(pyrrolidin-1-yl)acetate is then hydrolyzed using a strong acid, such as 8N HCl, by heating the mixture at 95°C for 16 hours.
- Work-up: Upon completion, the reaction mixture is concentrated. The product is then extracted and the solvent is removed by distillation to yield **2-(pyrrolidin-1-yl)acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

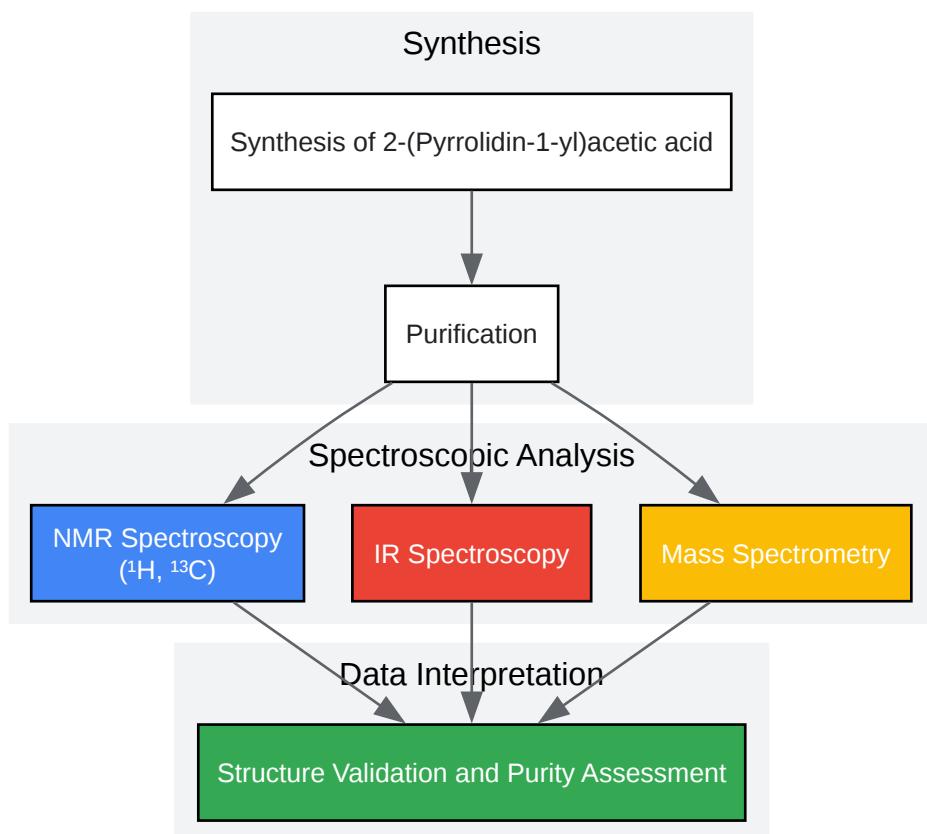
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

- Sample Preparation: Approximately 10-20 mg of **2-(pyrrolidin-1-yl)acetic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or deuterium oxide).
- Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C acquisitions. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
- Referencing: Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

- Sample Preparation (ATR): A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.
- Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, with a small amount of formic acid to promote protonation.
- Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the protonated molecule $[M+H]^+$.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like **2-(Pyrrolidin-1-yl)acetic acid** is illustrated below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Pyrrolidin-1-yl)acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297299#spectroscopic-data-of-2-pyrrolidin-1-yl-acetic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b1297299#spectroscopic-data-of-2-pyrrolidin-1-yl-acetic-acid-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com